N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
Synthesis Analysis
Furan can be synthesized through various methods. One of the common methods is the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to furans .
Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The oxygen atom and two of the carbon atoms are sp2 hybridized and form a planar ring, while the other two carbon atoms are sp3 hybridized .
Chemical Reactions Analysis
Furan can undergo a variety of chemical reactions. For example, it can be oxidized to produce maleic anhydride . It can also undergo Diels-Alder reactions with various dienophiles to produce substituted furans .
Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Scientific Research Applications
Organic Synthesis and Chemical Properties
Research on similar compounds focuses on the synthesis of novel chemical structures with potential biological activity. For instance, the facile synthesis of novel compounds through the reaction of ketoesters with hydrazine, followed by intramolecular cyclization, has been reported. This methodology provides a foundation for the development of diverse chemical entities with potential pharmacological applications (Koza et al., 2013).
Antibacterial and Antioxidant Activities
Compounds structurally related to the queried chemical have been synthesized and evaluated for their antimicrobial and antioxidant activities. For example, a study synthesized 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides, demonstrating their potential in combating microbial infections and oxidative stress (Devi et al., 2010).
Antiviral Applications
Alkaloids derived from the mangrove-derived actinomycete Jishengella endophytica 161111, including compounds with furan components, have shown activity against the influenza A virus subtype H1N1. This suggests the potential of furan-based compounds in the development of new antiviral drugs (Wang et al., 2014).
Antitumor Activity
Research into compounds with similar structures has explored their antitumor potential. For example, the study of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045) in mice showed promising activity against various tumors, suggesting the utility of structurally related compounds in cancer therapy (Stevens et al., 1987).
Bio-imaging Applications
A phenoxazine-based fluorescence chemosensor has been developed for the detection of Cd2+ and CN− ions, demonstrating the potential of furan-containing compounds in bio-imaging applications. This chemosensor was successfully used for live cell imaging and in zebrafish larvae, showcasing the versatility of these compounds in biological research (Ravichandiran et al., 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
The presence of the furan and indolizine moieties in its structure suggests that it may interact with biological targets through aromatic stacking interactions, hydrogen bonding, or covalent bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Both furan and indolizine derivatives have been associated with a wide range of biological activities, suggesting that this compound could potentially influence multiple biochemical pathways .
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-28-16-12-18(26)23-9-2-4-14(23)19(16)20(27)21-8-10-24-17(25)7-6-13(22-24)15-5-3-11-29-15/h3,5-7,11-12H,2,4,8-10H2,1H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVCLJEGVENMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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